molecular formula C12H15NO2 B11894294 Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate

Cat. No.: B11894294
M. Wt: 205.25 g/mol
InChI Key: LNBNESVEEVVAAW-NSHDSACASA-N
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Description

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate typically involves the esterification of 4-[(2S)-pyrrolidin-2-YL]benzoic acid with methanol. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid . The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which can impart different biological activities compared to its analogs. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 4-[(2S)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3/t11-/m0/s1

InChI Key

LNBNESVEEVVAAW-NSHDSACASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCN2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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